molecular formula C9H12O3 B13078433 2-(Furan-3-yl)-3-methylbutanoic acid

2-(Furan-3-yl)-3-methylbutanoic acid

Cat. No.: B13078433
M. Wt: 168.19 g/mol
InChI Key: LNCWIPVJSWDDAO-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-3-methylbutanoic acid is an organic compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of furan-3-carboxylic acid with methyl iodide in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the use of biomass-derived furans. The process includes the catalytic conversion of biomass to furfural, followed by further chemical transformations to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Reduction of the furan ring can lead to tetrahydrofuran derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-3-yl)-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The furan ring can participate in various biochemical pathways, potentially acting as an inhibitor or activator of certain enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • Furan-3-carboxylic acid
  • Furan-2,5-dicarboxylic acid

Uniqueness

2-(Furan-3-yl)-3-methylbutanoic acid is unique due to the presence of both a furan ring and a branched alkyl chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications where other furan derivatives may not be suitable .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-(furan-3-yl)-3-methylbutanoic acid

InChI

InChI=1S/C9H12O3/c1-6(2)8(9(10)11)7-3-4-12-5-7/h3-6,8H,1-2H3,(H,10,11)

InChI Key

LNCWIPVJSWDDAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=COC=C1)C(=O)O

Origin of Product

United States

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